2-methylbut-2-ene;(3E)-penta-1,3-diene;prop-1-en-2-ylbenzene

Description

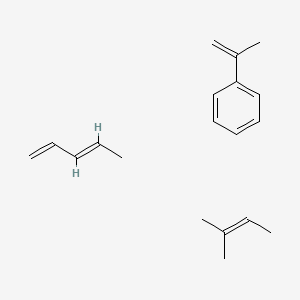

The compound “2-methylbut-2-ene;(3E)-penta-1,3-diene;prop-1-en-2-ylbenzene” consists of three distinct chemical entities: 2-methylbut-2-ene, (3E)-penta-1,3-diene, and prop-1-en-2-ylbenzene. Each of these compounds is an alkene, characterized by the presence of carbon-carbon double bonds. Alkenes are known for their reactivity and are widely used in various chemical processes and industrial applications.

Properties

CAS No. |

62258-49-5 |

|---|---|

Molecular Formula |

C19H28 |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

2-methylbut-2-ene;(3E)-penta-1,3-diene;prop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H10.C5H10.C5H8/c1-8(2)9-6-4-3-5-7-9;1-4-5(2)3;1-3-5-4-2/h3-7H,1H2,2H3;4H,1-3H3;3-5H,1H2,2H3/b;;5-4+ |

InChI Key |

ALYUQJJURXCZBB-XMOYFUIDSA-N |

Isomeric SMILES |

C/C=C/C=C.CC=C(C)C.CC(=C)C1=CC=CC=C1 |

Canonical SMILES |

CC=CC=C.CC=C(C)C.CC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

2-Methylbut-2-ene

2-Methylbut-2-ene can be synthesized through the dehydration of 2-methyl-2-butanol using acidic catalysts such as sulfuric acid or phosphoric acid . Industrially, it is produced by the catalytic cracking of hydrocarbons, particularly from the deep catalytic cracking of vacuum gas oil .

(3E)-Penta-1,3-diene

The preparation of (3E)-penta-1,3-diene typically involves the dehydrohalogenation of 1,4-dichloropentane using strong bases like potassium tert-butoxide. This reaction is carried out under anhydrous conditions to prevent side reactions.

Prop-1-en-2-ylbenzene

Prop-1-en-2-ylbenzene, also known as isopropenylbenzene, can be synthesized through the Friedel-Crafts alkylation of benzene with propene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is conducted under controlled temperature and pressure to ensure high yield and selectivity.

Chemical Reactions Analysis

2-Methylbut-2-ene

2-Methylbut-2-ene undergoes various chemical reactions, including:

Oxidation: Reacts with ozone (ozonolysis) to form acetone and formaldehyde.

Hydrogenation: Converts to 2-methylbutane in the presence of a hydrogen catalyst.

Polymerization: Forms polymers in the presence of acid catalysts.

(3E)-Penta-1,3-diene

(3E)-Penta-1,3-diene participates in:

Diels-Alder Reactions: Acts as a diene in cycloaddition reactions with dienophiles to form cyclic compounds.

Hydrogenation: Converts to pentane when treated with hydrogen gas and a metal catalyst.

Prop-1-en-2-ylbenzene

Prop-1-en-2-ylbenzene undergoes:

Electrophilic Addition: Reacts with halogens to form dihalides.

Hydrogenation: Converts to propylbenzene in the presence of a hydrogen catalyst.

Polymerization: Forms polystyrene-like polymers under radical initiation conditions.

Scientific Research Applications

2-Methylbut-2-ene

2-Methylbut-2-ene is used as a free radical scavenger in organic solvents like trichloromethane and dichloromethane . It is also employed in the synthesis of various polymers and as an intermediate in organic synthesis.

(3E)-Penta-1,3-diene

(3E)-Penta-1,3-diene is utilized in the synthesis of cyclic compounds through Diels-Alder reactions. It is also used in the production of specialty chemicals and as a monomer in polymer chemistry.

Prop-1-en-2-ylbenzene

Prop-1-en-2-ylbenzene is used in the production of resins and polymers, particularly in the manufacture of polystyrene. It also serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for these compounds varies based on their chemical structure and reactivity:

2-Methylbut-2-ene: Acts as a nucleophile in addition reactions due to the electron-rich double bond.

(3E)-Penta-1,3-diene: Functions as a diene in Diels-Alder reactions, forming cyclic adducts with dienophiles.

Prop-1-en-2-ylbenzene: Undergoes electrophilic addition reactions, where the double bond reacts with electrophiles to form addition products.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-1-butene: Similar to 2-methylbut-2-ene but with the double bond at a different position.

1,3-Butadiene: Similar to (3E)-penta-1,3-diene but with a shorter carbon chain.

Styrene: Similar to prop-1-en-2-ylbenzene but with a different substituent on the benzene ring.

Uniqueness

2-Methylbut-2-ene: Unique due to its branched structure, which affects its reactivity and stability.

(3E)-Penta-1,3-diene: Unique for its conjugated diene system, making it highly reactive in cycloaddition reactions.

Prop-1-en-2-ylbenzene: Unique for its isopropenyl group, which influences its polymerization behavior and applications in resin production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.